molecular formula C18H15N3O4 B12165759 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12165759
M. Wt: 337.3 g/mol
InChI Key: KMXXOVOHSTYNKJ-UHFFFAOYSA-N
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Description

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a benzodioxole moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinazolinone and benzodioxole derivatives, each with distinct chemical and biological properties. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. The benzodioxole moiety may enhance the compound’s binding affinity and specificity for its targets. The pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Ethyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • 2-(4-oxo-3(4H)-quinazolinyl)ethyl nicotinate

Uniqueness

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the quinazolinone and benzodioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit enhanced biological activity and specificity for certain molecular targets .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H15N3O4/c22-17(12-5-6-15-16(9-12)25-11-24-15)19-7-8-21-10-20-14-4-2-1-3-13(14)18(21)23/h1-6,9-10H,7-8,11H2,(H,19,22)

InChI Key

KMXXOVOHSTYNKJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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